Vinyl Valerate (Ethenyl Pentanoate): Structural Elucidation, Physicochemical Profiling, and Application Workflows
Vinyl Valerate (Ethenyl Pentanoate): Structural Elucidation, Physicochemical Profiling, and Application Workflows
Executive SummaryVinyl valerate (CAS: 5873-43-8) is a specialized aliphatic vinyl ester that serves as a critical building block in polymer chemistry and a highly efficient acyl donor in pharmaceutical synthesis[1]. By combining a reactive vinyl moiety with a lipophilic pentanoate chain, it offers unique thermodynamic advantages in both free-radical emulsion polymerizations and lipase-catalyzed transesterifications. This whitepaper provides a rigorous, self-validating technical guide to its structural properties and laboratory workflows.
Chemical Identity and Structural Elucidation
Vinyl valerate, systematically named 1, possesses a dual-functional molecular architecture[1]:
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Vinyl Group (-CH=CH₂): Enables robust free-radical polymerization and serves as the reactive site for 2[2]. When utilized as an acyl donor in enzymatic reactions, the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the acylation thermodynamically irreversible[3].
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Pentanoate Chain (-C₄H₉): The five-carbon aliphatic tail imparts significant hydrophobicity, making it a valuable comonomer for tuning the glass transition temperature (Tg) and moisture resistance of 4[4].
Structural domains of vinyl valerate and their corresponding chemical reactivity profiles.
Physicochemical Properties
Understanding the physical properties of vinyl valerate is crucial for optimizing reaction conditions, particularly in continuous-flow synthesis and downstream purification.
Table 1: Quantitative Physicochemical Data of Vinyl Valerate
| Property | Value | Causality / Significance in Workflow |
|---|---|---|
| Molecular Weight | 128.17 g/mol | Determines stoichiometric calculations in cross-coupling and polymerization[5]. |
| Boiling Point | 145.1 °C (at 760 mmHg) | High enough to allow moderate heating in liquid-phase reactions, yet volatile enough for GC-FID quantification[1][6]. |
| Density (25 °C) | 0.899 g/mL | Lower than water; dictates biphasic separation dynamics in aqueous extraction[1]. |
| Flash Point | 38.4 °C | Classifies the chemical as a flammable liquid (GHS H226), requiring inert atmosphere handling[6]. |
| Refractive Index | n20/D 1.417 | Used as a rapid QA/QC metric to verify monomer purity before polymerization[1]. |
| LogP | 1.86 | Indicates moderate lipophilicity, crucial for penetrating hydrophobic enzyme pockets during biocatalysis[6][7]. |
Note: Commercial vinyl valerate is typically stabilized with to prevent spontaneous auto-polymerization during storage.
Experimental Protocols & Methodologies
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate built-in quality control steps to ensure mechanistic integrity.
Chemo-Enzymatic Synthesis of Valrubicin (Prodrug Acylation)
Vinyl valerate is exceptionally effective in the3, an anthracycline used in bladder cancer therapy[3]. The use of a lipase catalyst with vinyl valerate ensures regioselective acylation without the need for harsh chemical coupling agents.
Step-by-Step Methodology:
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Substrate Preparation: Dissolve 100 mg (0.156 mmol) of N-trifluoroacetyl doxorubicin in 10 mL of an organic solvent such as methyl isobutyl ketone (MIBK)[3].
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Acyl Donor Addition: Add 180 mg (1.4 mmol) of vinyl valerate to the solution[3]. Causality: A molar excess of the vinyl ester drives the reaction forward, while the tautomerization of the vinyl alcohol byproduct prevents the reverse reaction.
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Enzyme Introduction: Introduce 250 mg of Candida antarctica lipase B (CALB)-Pluronic nanoconjugate (containing ~20 mg of active CALB)[3].
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Reaction Conditions: Stir the biphasic mixture continuously at 50 °C for 8 hours[3]. Causality: 50 °C is the optimal thermal window that maximizes lipase activity without denaturing the Pluronic-conjugated enzyme.
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Self-Validating Monitoring: Monitor the reaction progression via Thin-Layer Chromatography (TLC; CH₃OH-CHCl₃, 1:10) and HPLC[3]. The complete disappearance of the substrate peak self-validates the quantitative conversion.
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Purification: Filter the immobilized enzyme for recycling, and concentrate the filtrate under reduced pressure to isolate the valrubicin product.
Chemo-enzymatic synthesis workflow of valrubicin utilizing vinyl valerate as an acyl donor.
Emulsion Polymerization for Hydrophobic Coatings
Vinyl valerate can be copolymerized with vinyl acetate to create 8 with enhanced flexibility and water resistance[8].
Step-by-Step Methodology:
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Inhibitor Removal: Pass the vinyl valerate monomer through a short column of activated basic alumina to remove the hydroquinone stabilizer. Causality: Failure to remove the inhibitor will result in unpredictable induction periods and skewed molecular weight distributions.
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Aqueous Phase Preparation: Dissolve a protective colloid (e.g., water-soluble chitosan salt) and a co-stabilizer in demineralized water[4]. Purge the system with 99.99% nitrogen to reduce dissolved oxygen to <10⁻⁴ wt%, as oxygen acts as a violent radical scavenger[9][10].
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Monomer Emulsification: Introduce a monomer blend (e.g., 80 wt% vinyl acetate, 20 wt% vinyl valerate) into the aqueous phase under high-shear agitation[8][9].
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Initiation: Add a water-soluble initiator, such as ammonium peroxodisulfate (0.05 parts per 100 parts monomer), and maintain the reaction temperature between 65 °C and 75 °C[4].
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Curing & Validation: Allow the emulsion to react until the conversion reaches >95%. Validate the polymer's active content by determining dry matter at 105 °C for 2 hours, confirming the self-consistency of the solids content[4].
Safety and Storage Standards
Due to its GHS classification as a flammable liquid (H226) and its acute aquatic toxicity (H400), vinyl valerate must be handled in a Class II biological safety cabinet or chemical fume hood[5]. Long-term storage requires temperatures of −20 °C in a sealed, dark container to maintain the efficacy of the hydroquinone stabilizer and prevent premature cross-linking[1].
References
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PubChem - Vinyl valerate | C7H12O2 | CID 62497 National Institutes of Health (NIH) URL:[Link]
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Supporting information for Chemo-enzymatic synthesis of valrubicin using Pluronic conjugated lipase The Royal Society of Chemistry URL:[Link]
- WO2015032726A1 - Emulsion polymerization methods Google Patents URL
- WO2014164092A1 - Process for preparing surfactant responsive emulsion polymers Google Patents URL
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Process for producing vinyl ester polymers and process for producing vinyl alcohol polymers (EP 046050) European Patent Office URL:[Link]
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Transvinylation process for the preparation of thermally labile vinyl compounds Googleapis.com (Patent Archive) URL:[Link]
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Process for producing polyvinyl ester and polyvinyl alcohol having a high degree of polymerization Googleapis.com (Patent Archive) URL:[Link]
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CAS No.5873-43-8, Vinyl valerate Suppliers LookChem URL:[Link]
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